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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-
(Methylcarbamoyl)phenylboronic Acid

Introduction
Preamble

2-(Methylcarbamoyl)phenylboronic acid, a member of the ortho-substituted phenylboronic

acid family, presents a fascinating case study in molecular architecture. Its structure, featuring

a boronic acid group and an N-methylcarbamoyl group in close proximity on a phenyl ring,

gives rise to a complex interplay of steric and electronic effects that dictate its three-

dimensional shape and reactivity.

Relevance to Researchers and Drug Development Professionals

A thorough understanding of the molecular conformation of 2-
(Methylcarbamoyl)phenylboronic acid is paramount for professionals in medicinal chemistry,

materials science, and catalysis. Boronic acids are recognized as privileged structural motifs in

drug discovery, with approved drugs such as bortezomib (Velcade®) and vaborbactam

demonstrating their therapeutic potential.[1][2] The specific three-dimensional arrangement of a

molecule, or its conformation, directly influences its ability to interact with biological targets,

thereby governing its efficacy and selectivity as a therapeutic agent.[3][4] Furthermore, the
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conformational preferences of this molecule inform its application in supramolecular chemistry

and the rational design of novel materials with tailored properties.

Part 1: Molecular Structure and Intrinsic Properties
1.1. Chemical Identity

Property Value

Chemical Formula C₈H₁₀BNO₃[5]

Molecular Weight 178.98 g/mol [5]

CAS Number 874459-85-5[5]

Synonyms
N-methyl-2-boronobenzamide, [2-

(methylcarbamoyl)phenyl]boronic acid[5]

1.2. Key Structural Features

The molecular framework of 2-(Methylcarbamoyl)phenylboronic acid is comprised of three

key functional groups:

Phenyl Ring: A stable aromatic scaffold that provides a rigid platform for the appended

functional groups.

Boronic Acid Group [-B(OH)₂]: This group is a Lewis acid due to the vacant p-orbital on the

boron atom, making it capable of accepting electron density.[6] It is also a hydrogen bond

donor.

N-Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group possesses a planar geometry

due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a

partial double bond character for the C-N bond.[7] It features a hydrogen bond donor (N-H)

and a hydrogen bond acceptor (C=O).

The ortho-substitution pattern forces these two functional groups into close spatial proximity,

leading to significant intramolecular interactions that define the molecule's conformational

landscape.
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1.3. Synthesis Strategies

While a specific detailed protocol for 2-(Methylcarbamoyl)phenylboronic acid is not readily

available in the reviewed literature, a general and robust method for the synthesis of

substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl

borate, followed by acidic hydrolysis.[4][6]

Experimental Protocol: Generalized Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid

Grignard Reagent Formation:

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet, add magnesium turnings.

Add a small crystal of iodine to initiate the reaction.

Slowly add a solution of 2-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF)

to the magnesium turnings.

The reaction is typically initiated with gentle heating and then maintained at a gentle reflux

until the magnesium is consumed.

Borylation:

Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel,

maintaining the temperature below -60 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Hydrolysis:

Pour the reaction mixture into a vigorously stirred solution of aqueous sulfuric acid or

hydrochloric acid, cooled in an ice bath.

Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such

as water or an ethyl acetate/hexanes mixture, to yield 2-
(Methylcarbamoyl)phenylboronic acid as a solid.

2-bromo-N-methylbenzamide Grignard_FormationMg, THF BorylationB(OCH3)3, THF, -78 °C Hydrolysisaq. H2SO4 PurificationRecrystallization 2-(Methylcarbamoyl)phenylboronic_Acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-(Methylcarbamoyl)phenylboronic Acid.

Part 2: Conformational Analysis
2.1. Theoretical Conformational Landscape

In the absence of an experimental crystal structure from resources like the Cambridge

Structural Database (CSD), computational methods such as Density Functional Theory (DFT)

are indispensable for elucidating the conformational preferences of 2-
(Methylcarbamoyl)phenylboronic acid.[8][9][10] DFT allows for the calculation of the

potential energy surface, revealing the most stable conformers and the energy barriers to their

interconversion.[11][12]

The conformation of this molecule is primarily defined by the rotation around three key single

bonds:

C(aryl)-B bond: Rotation around this bond will orient the boronic acid group relative to the

plane of the phenyl ring.

C(aryl)-C(carbonyl) bond: This rotation determines the position of the amide group relative to

the boronic acid.
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C(carbonyl)-N bond: While amides have a significant barrier to rotation due to partial double

bond character, different rotamers (s-cis and s-trans) are possible.[7]

2.2. Intramolecular Interactions

The close proximity of the boronic acid and N-methylcarbamoyl groups facilitates several

potential intramolecular interactions:

B-N Dative Bond: While possible in related ortho-aminomethyl phenylboronic acids, a direct

dative bond between the boron and the amide nitrogen is less likely in this case. The

delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity,

making it a weaker Lewis base.

Intramolecular Hydrogen Bonding: More plausible are intramolecular hydrogen bonds. The

most likely interaction is a six-membered ring formed between one of the boronic acid

hydroxyl protons and the carbonyl oxygen of the amide group. An alternative, though likely

weaker, five-membered ring could form between the amide N-H proton and a boronic acid

oxygen.[13][14] These hydrogen bonds are expected to play a significant role in stabilizing

specific conformers.

2.3. Rotational Barriers

The energy required to rotate around the key single bonds can be estimated using

computational methods.

C(aryl)-C(carbonyl) and C(aryl)-B Bonds: The rotational barriers are expected to be

influenced by steric hindrance between the two ortho substituents and the stabilizing effect of

the intramolecular hydrogen bond.

C(carbonyl)-N Bond: The rotational barrier for the amide C-N bond is typically in the range of

15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct

rotamers at room temperature by NMR spectroscopy.[15]
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Caption: Energy landscape relating stable conformers and rotational barriers.

Part 3: Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-
(Methylcarbamoyl)phenylboronic acid in solution.[16]

Experimental Protocol: NMR Sample Preparation

Weigh approximately 10-20 mg of 2-(Methylcarbamoyl)phenylboronic acid into a clean,

dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

acetone-d₆).

Gently agitate the vial to ensure complete dissolution.
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Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Acquire the desired NMR spectra (¹H, ¹³C, ¹¹B).

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the different types of protons

in the molecule.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Aromatic (4H) 7.2 - 8.0 Multiplets

The exact shifts and

coupling patterns will

depend on the

conformation and

electronic effects.

B(OH)₂ (2H) 8.0 - 9.0 (broad) Singlet

Broad due to chemical

exchange and

quadrupolar effects

from boron.

NH (1H) 8.5 - 9.5 (broad) Singlet or Quartet
May show coupling to

the methyl group.

CH₃ (3H) ~2.8 Doublet
Coupled to the N-H

proton.

¹³C NMR

The carbon NMR spectrum will provide information about the carbon skeleton.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 165 - 175

Aromatic (C-B) 120 - 130 (broad)

Aromatic (C-H) 125 - 140

CH₃ 25 - 30

¹¹B NMR

The ¹¹B NMR spectrum is particularly informative for characterizing the boron center.[8][17]

Boron Species
Predicted Chemical Shift (δ,

ppm)
Notes

Trigonal Boronic Acid (sp²) +28 to +33 Expected for the free acid.

Tetrahedral Boronate (sp³) +5 to +15

May be observed if a stable

intramolecular B-N adduct or a

dimer forms.[8][18]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups through their characteristic

vibrational frequencies.
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Vibrational Mode Expected Wavenumber (cm⁻¹)

O-H stretch (boronic acid, H-bonded) 3200 - 3400 (broad)

N-H stretch (amide) 3300 - 3500

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=O stretch (Amide I) 1640 - 1680

N-H bend (Amide II) 1510 - 1570

B-O stretch 1310 - 1380

Part 4: Implications for Drug Development and
Materials Science
4.1. Role as a Pharmacophore

The conformational rigidity or flexibility of 2-(Methylcarbamoyl)phenylboronic acid is a critical

determinant of its potential as a pharmacophore. A preferred conformation, stabilized by

intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a

protein target, potentially leading to higher affinity and selectivity. Conversely, the ability to

adopt different conformations may allow for binding to multiple targets or adapting to induced-fit

binding pockets.

4.2. Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of both the boronic acid and the amide functionalities make

2-(Methylcarbamoyl)phenylboronic acid an excellent candidate for building well-defined

supramolecular structures. In the solid state, it is highly likely to form intermolecular hydrogen-

bonded dimers through the boronic acid groups, a common motif for phenylboronic acids.[3]

[19] The interplay between these intermolecular interactions and the preferred intramolecular

conformation will dictate the crystal packing, which is a key aspect of crystal engineering and

the design of materials with specific physical properties.
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Conclusion
2-(Methylcarbamoyl)phenylboronic acid is a molecule of significant interest due to the

intricate interplay between its ortho-substituted functional groups. While a definitive solid-state

structure remains to be determined experimentally, theoretical modeling and spectroscopic

analysis of related compounds provide a robust framework for understanding its conformational

preferences. The likely presence of an intramolecular hydrogen bond between the boronic acid

and the amide carbonyl is expected to be a key feature, influencing its shape, reactivity, and

potential applications. Further experimental investigations, particularly single-crystal X-ray

diffraction and comprehensive 2D NMR studies, are crucial to fully elucidate the rich structural

chemistry of this molecule and unlock its full potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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